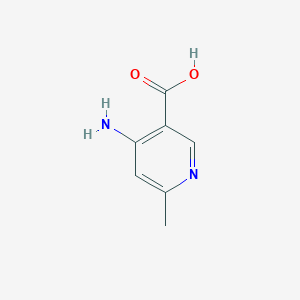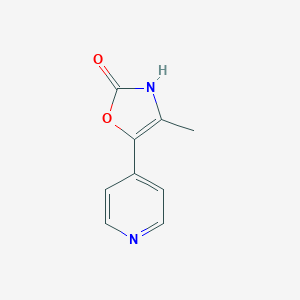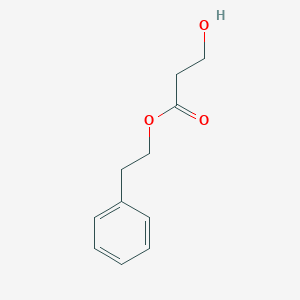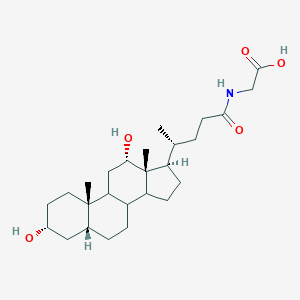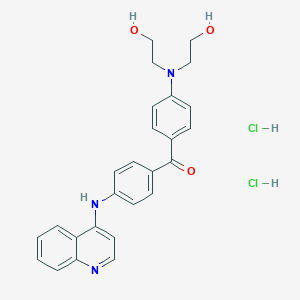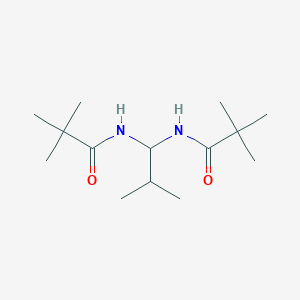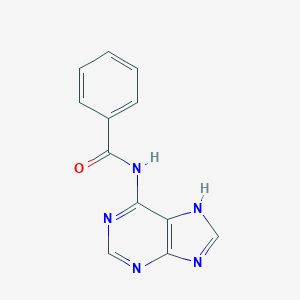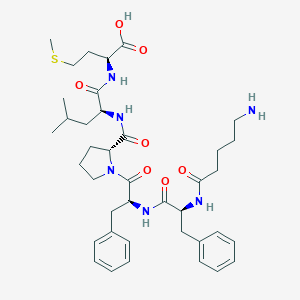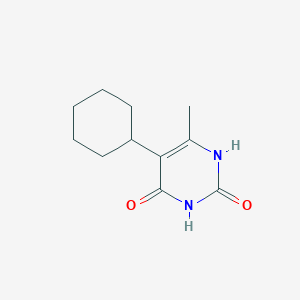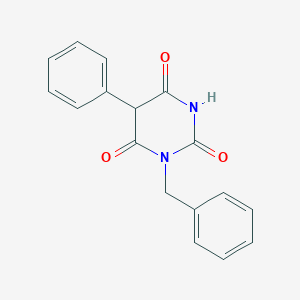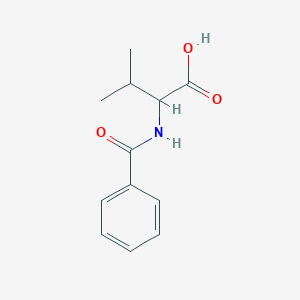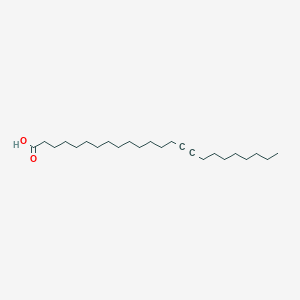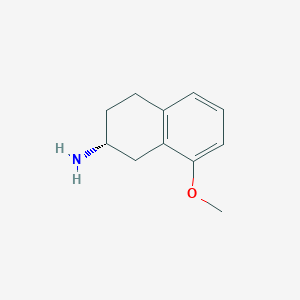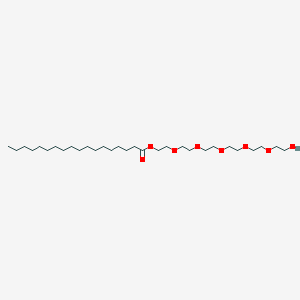
Hexaethylene glycol stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaethylene glycol stearate (HEGS) is a non-ionic surfactant that is widely used in various scientific research applications. It is a water-soluble compound that is commonly employed as an emulsifying, dispersing, and wetting agent. HEGS has been extensively studied for its unique physicochemical properties and its potential applications in various fields.
Mecanismo De Acción
Hexaethylene glycol stearate exerts its effects by reducing the surface tension of water and other liquids. It forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules. Hexaethylene glycol stearate can also interact with proteins and lipids, altering their conformation and function.
Efectos Bioquímicos Y Fisiológicos
Hexaethylene glycol stearate has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It has been found to have low skin irritation and sensitization potential. However, some studies have suggested that Hexaethylene glycol stearate may have a weak estrogenic effect, which could have implications for its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexaethylene glycol stearate has several advantages for use in scientific research, including its ability to stabilize proteins and lipids, its low toxicity, and its water solubility. However, Hexaethylene glycol stearate may have limitations in some applications due to its potential estrogenic effects and its tendency to form aggregates at high concentrations.
Direcciones Futuras
There are several potential future directions for research on Hexaethylene glycol stearate. One area of interest is the development of new applications for Hexaethylene glycol stearate in drug delivery and gene therapy. Another area of focus is the investigation of the potential estrogenic effects of Hexaethylene glycol stearate and their implications for human health. Additionally, there is a need for further research on the physicochemical properties of Hexaethylene glycol stearate and its interactions with biological molecules.
Métodos De Síntesis
Hexaethylene glycol stearate can be synthesized by the esterification of stearic acid with hexaethylene glycol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white, waxy substance that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Hexaethylene glycol stearate has a wide range of scientific research applications, including drug delivery, gene therapy, and protein purification. It is commonly used as a surfactant in the preparation of liposomes, which are used as drug delivery vehicles. Hexaethylene glycol stearate has also been employed as a stabilizer for proteins and enzymes, and as a detergent for the purification of membrane proteins.
Propiedades
Número CAS |
10108-28-8 |
|---|---|
Nombre del producto |
Hexaethylene glycol stearate |
Fórmula molecular |
C30H60O8 |
Peso molecular |
548.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C30H60O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(32)38-29-28-37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-31/h31H,2-29H2,1H3 |
Clave InChI |
RNEYPGHUQWWHBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



